molecular formula C9H16O4 B12976536 Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate

Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate

Cat. No.: B12976536
M. Wt: 188.22 g/mol
InChI Key: WCCSTDITAXHUJM-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a carboxylate ester and a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethylene glycol in the presence of a suitable catalyst to form the hydroxyethoxy derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or amines.

Scientific Research Applications

Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxocyclopentane-1-carboxylate: Similar structure but lacks the hydroxyethoxy group.

    Cyclopentanecarboxylic acid: Similar cyclopentane ring but with a carboxylic acid group instead of an ester.

    Methyl 2-cyclopentanonecarboxylate: Contains a ketone group instead of the hydroxyethoxy group.

Uniqueness

Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate is unique due to the presence of both the hydroxyethoxy group and the ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H16O4/c1-12-9(11)7-2-3-8(6-7)13-5-4-10/h7-8,10H,2-6H2,1H3

InChI Key

WCCSTDITAXHUJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)OCCO

Origin of Product

United States

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